molecular formula C9H20N2 B1604277 N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine CAS No. 959239-18-0

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine

Cat. No. B1604277
CAS RN: 959239-18-0
M. Wt: 156.27 g/mol
InChI Key: JMAGSGRQNWLQKT-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is a chemical compound with the molecular formula C9H20N2 . It has a molecular weight of 156.27 g/mol .


Molecular Structure Analysis

The InChI code for N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is 1S/C9H20N2/c1-3-10-7-9-5-6-11(4-2)8-9/h9-10H,3-8H2,1-2H3 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

One notable application involves the synthesis and characterization of Cu(II) complexes with tridentate ligands, where N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine could be analogous in structural motifs. These complexes have shown significant DNA binding propensity and demonstrated minor structural changes in calf thymus DNA, indicating potential applications in understanding DNA interactions and developing new therapeutic agents. Additionally, their cytotoxicity assays suggest low toxicity across various cancer cell lines, which could inform the development of cancer treatments with minimal side effects (Kumar et al., 2012).

Metabolic Pathway Characterization

Another application is the characterization of metabolic pathways involving compounds structurally related to N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine. For instance, studies on the metabolism of NBOMe compounds by different cytochrome P450 enzymes shed light on the biotransformation processes, including hydroxylation and N-dealkylation. This research is crucial for understanding how such compounds are processed in biological systems and can aid in the development of treatments for intoxication or adverse effects related to their use (Nielsen et al., 2017).

Antimicrobial Activity

The synthesis of novel compounds through reactions involving N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine or its derivatives has shown potential in creating substances with significant antimicrobial properties. These synthesized compounds have been tested against a variety of bacterial and fungal strains, demonstrating pronounced antimicrobial activities that could lead to new classes of antibiotics or antifungal agents (Martin & Prasad, 2006).

Material Science Applications

In material science, the chemical properties of N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine-related compounds have been explored for their potential in fabricating electrooptic films and conducting polymers. These applications highlight the compound's versatility in contributing to the development of advanced materials for electronics, photonics, and renewable energy technologies (Facchetti et al., 2006).

Safety and Hazards

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine should be handled with care. Some safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

N-[(1-ethylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-10-7-9-5-6-11(4-2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAGSGRQNWLQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648554
Record name N-[(1-Ethylpyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine

CAS RN

959239-18-0
Record name N-[(1-Ethylpyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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